N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Catalog No.
S14424502
CAS No.
M.F
C10H10N4O4
M. Wt
250.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxami...

Product Name

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

IUPAC Name

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

InChI

InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

IOKFRBGHLOBMIO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide (CAS: 1094505-08-4) is a highly specialized Weinreb amide derivative of 5-nitro-1H-indazole-3-carboxylic acid. In industrial and medicinal chemistry, the 5-nitroindazole scaffold is a privileged building block, frequently serving as a precursor to 5-aminoindazole-based active pharmaceutical ingredients (APIs), including ALK, Aurora, and LRRK2 kinase inhibitors [1]. From a procurement perspective, sourcing this specific Weinreb amide provides a bench-stable, highly chemoselective acylating intermediate. It is specifically designed to undergo controlled nucleophilic addition with organometallic reagents (such as Grignard or organolithium reagents) to yield 3-acyl-5-nitroindazoles or 3-formyl-5-nitroindazoles without the over-addition issues commonly associated with standard esters or the instability of acid chlorides [2]. This compound streamlines synthetic workflows, reduces step counts, and maximizes atom economy during the scale-up of complex indazole-based therapeutics.

Substituting N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide with cheaper or more common analogs—such as 5-nitro-1H-indazole-3-carboxylic acid (the free acid), its methyl ester, or its acid chloride—introduces severe process inefficiencies. The free acid requires in situ activation and consumes an extra equivalent of expensive organometallic reagent simply for deprotonation, generating gas and lowering atom economy [1]. The methyl ester is highly prone to over-addition by Grignard reagents, leading to difficult-to-separate tertiary alcohol byproducts and severely depressing the yield of the desired ketone [2]. Conversely, the acid chloride is highly moisture-sensitive and unstable for long-term storage, making it unsuitable for bulk procurement or delayed use. Only the Weinreb amide forms a stable 5-membered cyclic metal chelate during the reaction, which halts further nucleophilic attack and ensures exclusive formation of the ketone or aldehyde upon aqueous workup [2].

Prevention of Organometallic Over-Addition in 3-Acylindazole Synthesis

The primary synthetic value of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide lies in its ability to prevent the over-addition of nucleophiles. When reacted with Grignard reagents, the Weinreb amide forms a stable chelate that restricts addition to a single equivalent, yielding the target 3-acyl-5-nitroindazole in excess of 80% [1]. In contrast, the baseline methyl ester suffers from poor chemoselectivity, often yielding less than 40% of the desired ketone while generating significant amounts of the tertiary alcohol byproduct due to uncontrolled secondary addition [2].

Evidence DimensionKetone yield and chemoselectivity
Target Compound Data>80% yield of 3-acylindazole; 0% tertiary alcohol byproduct
Comparator Or BaselineMethyl 5-nitro-1H-indazole-3-carboxylate (Ester baseline): <40% ketone yield; high tertiary alcohol formation
Quantified DifferenceMore than double the ketone yield with complete elimination of over-addition byproducts
ConditionsReaction with RMgX in THF at 0 °C to room temperature

Procurement of the Weinreb amide eliminates the need for cryogenic control and complex chromatographic separations, directly lowering API manufacturing costs.

Bench Stability and Shelf-Life for Bulk Procurement

For industrial scale-up, precursor stability dictates procurement feasibility. N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a bench-stable solid that resists ambient moisture and can be stored for extended periods without degradation [1]. Conversely, the highly reactive 5-nitro-1H-indazole-3-carbonyl chloride degrades rapidly upon exposure to atmospheric moisture, requiring immediate in situ generation and use [2].

Evidence DimensionMoisture stability and storage half-life
Target Compound DataBench-stable for months under standard conditions
Comparator Or Baseline5-nitro-1H-indazole-3-carbonyl chloride (Acid chloride): Rapid hydrolysis (t1/2 in hours) in ambient air
Quantified DifferenceOrders of magnitude longer shelf-life, enabling bulk storage
ConditionsAmbient laboratory storage and handling during standard batch processing

Sourcing the stable Weinreb amide allows for bulk purchasing and simplified supply chain logistics without the risk of reagent hydrolysis.

Stoichiometric Efficiency in Organometallic Coupling

When utilizing expensive or custom-synthesized organometallic reagents, atom economy is critical. The Weinreb amide requires only the stoichiometric equivalents necessary for the coupling itself (plus indazole NH deprotonation if unprotected) [1]. Using the baseline 5-nitro-1H-indazole-3-carboxylic acid directly requires an additional 1.0 equivalent of the organometallic reagent solely to deprotonate the carboxylic acid, which wastes the nucleophile and generates alkane gas that complicates scale-up safety [2].

Evidence DimensionOrganometallic reagent consumption
Target Compound DataRequires baseline stoichiometry for coupling
Comparator Or Baseline5-nitro-1H-indazole-3-carboxylic acid (Free acid): Requires +1.0 extra equivalent of RMgX/RLi
Quantified DifferenceSaves 1.0 full equivalent of expensive nucleophile per mole of product
ConditionsStandard nucleophilic acyl substitution using Grignard or organolithium reagents

Avoiding the free acid baseline reduces the consumption of expensive or custom-synthesized organometallic reagents, significantly lowering raw material costs.

Direct Reduction to 3-Formyl-5-nitroindazoles

Beyond ketone synthesis, N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is highly optimized for aldehyde production. It can be directly reduced to 5-nitro-1H-indazole-3-carboxaldehyde using DIBAL-H or LiAlH4 without over-reduction to the primary alcohol [1]. Standard alkyl esters, when subjected to similar reductive conditions, are prone to over-reduction, often yielding >50% of the primary alcohol unless temperatures are strictly maintained at cryogenic levels [2].

Evidence DimensionAldehyde yield and over-reduction
Target Compound DataClean arrest at the aldehyde stage upon hydrolysis
Comparator Or BaselineAlkyl esters: >50% over-reduction to primary alcohol under standard conditions
Quantified DifferenceEliminates over-reduction, providing direct access to the aldehyde
ConditionsReduction with DIBAL-H or LiAlH4 in THF

Provides a reliable, single-step pathway to 3-formyl intermediates, which are critical for subsequent reductive amination or Wittig olefination in drug discovery.

Synthesis of 5-Aminoindazole Kinase Inhibitors

Because the Weinreb amide allows for clean, high-yielding functionalization at the 3-position, it is the ideal starting point for synthesizing complex kinase inhibitors. Following the installation of the 3-acyl or 3-formyl group, the 5-nitro group can be readily reduced to a 5-amino group, providing a critical attachment point for the development of ALK, Aurora, and LRRK2 inhibitors [1].

Late-Stage Diversification in Medicinal Chemistry Libraries

The reliable chemoselectivity of this compound makes it perfectly suited for library generation. Medicinal chemists can procure bulk quantities of the Weinreb amide and react it with a diverse array of Grignard or organolithium reagents in parallel, rapidly generating libraries of 3-acyl-5-nitroindazoles for Structure-Activity Relationship (SAR) profiling without the need to optimize individual reaction stoichiometries [2].

GMP Scale-Up Manufacturing of Indazole APIs

In industrial process chemistry, the bench stability and moisture resistance of the Weinreb amide provide significant advantages over in situ generated acid chlorides. Its ability to undergo controlled reactions at non-cryogenic temperatures ensures that the synthesis of 3-substituted indazoles can be safely and economically scaled in standard GMP reactor vessels [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

250.07020481 g/mol

Monoisotopic Mass

250.07020481 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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